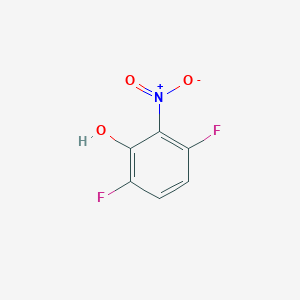

3,6-二氟-2-硝基苯酚

描述

3,6-Difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3 . It has a molecular weight of 175.09 . The compound appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 3,6-Difluoro-2-nitrophenol involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid . The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring .

Molecular Structure Analysis

The InChI code for 3,6-Difluoro-2-nitrophenol is 1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

3,6-Difluoro-2-nitrophenol, like other nitrophenols, is more acidic than phenol itself . Nitrophenols can undergo nucleophilic aromatic substitution reactions when activated by strongly electron-attracting substituents .

Physical And Chemical Properties Analysis

3,6-Difluoro-2-nitrophenol is a solid at room temperature . It has a molecular weight of 175.09 and a molecular formula of C6H3F2NO3 . The compound should be stored in a refrigerator .

科学研究应用

环境感知和修复

对硝基酚的选择性和敏感检测:使用石墨烯碳氮纳米片检测2,4,6-三硝基苯酚(TNP)的研究表明,这些材料可能在水源中监测硝基酚的环境具有潜力。由于其强烈的内部滤光效应和分子相互作用,这些材料表现出高选择性和敏感性,使其适用于硝基酚的可视检测,这可以用于3,6-二氟-2-硝基苯酚的检测 (Rong et al., 2015)。

吸附和去除水溶液中的硝基酚:对活性碳纤维对各种硝基酚的吸附能力的研究表明,类似材料可能在治理受3,6-二氟-2-硝基苯酚污染的水中具有潜力。吸附过程受π-π相互作用和疏水相互作用的影响,为环境清理应用提供了一条途径 (Liu et al., 2010)。

材料科学和化学

催化应用:对金属-有机框架(MOFs)电合成用于硝基酚催化还原为氨基酚的研究展示了这些材料在化学合成过程中的实用性。这些MOFs的高产率和有效的催化活性可能启发类似应用,用于还原3,6-二氟-2-硝基苯酚和其他硝基芳香化合物 (Kumar et al., 2013)。

光催化降解:使用纳米颗粒对土壤中对硝基酚进行微波增强催化降解的研究表明了一种降解硝基酚污染物的方法。这表明了在环境清理工作中降解3,6-二氟-2-硝基苯酚的潜力,利用特定纳米颗粒的催化和微波吸收特性 (Zhou et al., 2016)。

安全和危害

未来方向

作用机制

Target of Action

Nitrophenols, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

The mode of action of 3,6-Difluoro-2-nitrophenol involves electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring . This reaction is crucial for the compound’s interaction with its targets.

Biochemical Pathways

Nitrophenols are known to influence various biochemical pathways due to their reactivity and potential to form reactive oxygen species .

Pharmacokinetics

Nitrophenols are generally well-absorbed and can be distributed throughout the body due to their small size and polarity .

Result of Action

Nitrophenols are known to cause oxidative stress and potential cytotoxic effects due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Difluoro-2-nitrophenol. For instance, the compound is highly stable and exhibits excellent solubility in organic solvents such as ethanol and acetone . It is sparingly soluble in water, with a solubility of 100 mg/L at room temperature . These properties can influence how the compound interacts with its environment and its targets.

属性

IUPAC Name |

3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAORTVYRIJMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437445 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139548-97-3 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

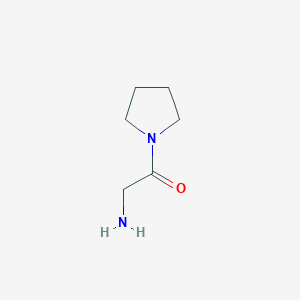

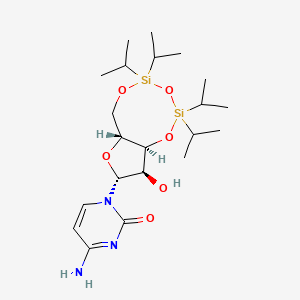

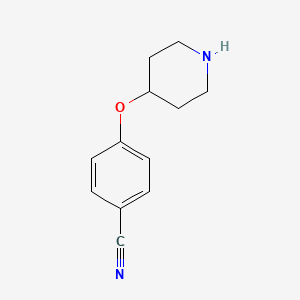

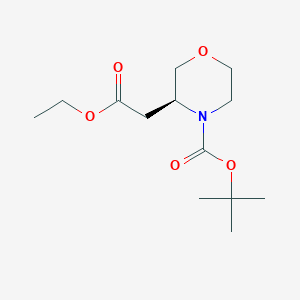

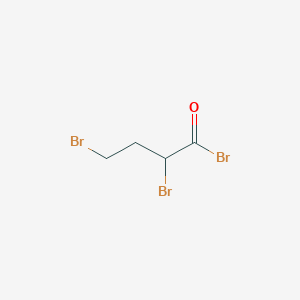

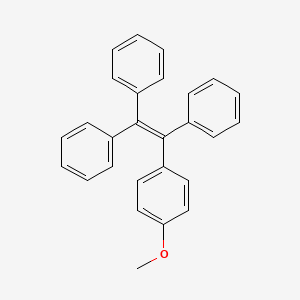

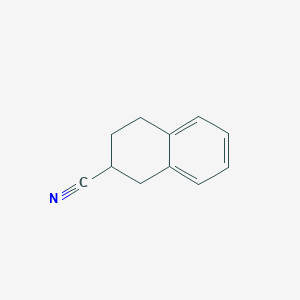

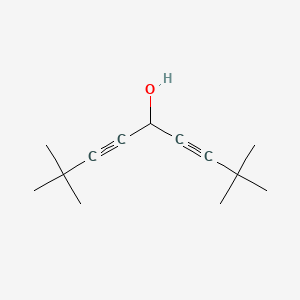

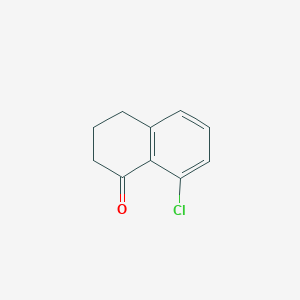

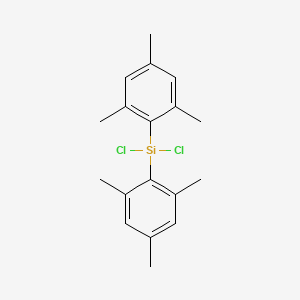

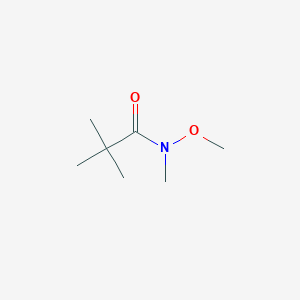

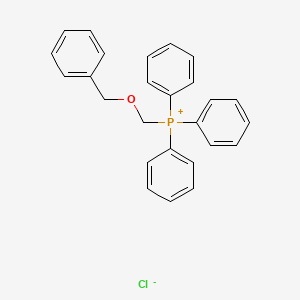

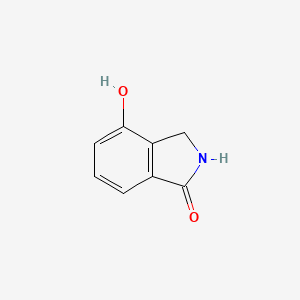

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。